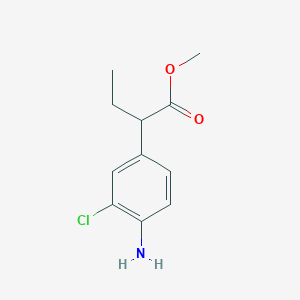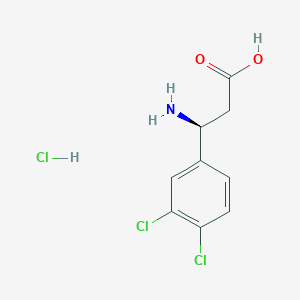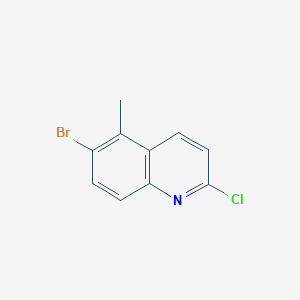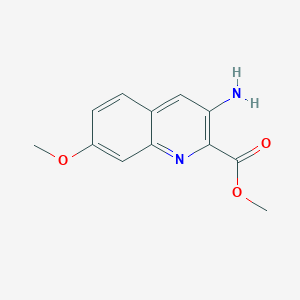![molecular formula C9H15NO2 B13662074 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide CAS No. 72948-84-6](/img/structure/B13662074.png)
4-Hydroxybicyclo[2.2.2]octane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybicyclo[222]octane-1-carboxamide is an organic compound with the molecular formula C9H15NO2 It is a derivative of bicyclo[222]octane, featuring a hydroxyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane derivatives.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various hydroxylation reactions.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybicyclo[2.2.2]octane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxybicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Similar Compounds:
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: This compound features a methyl ester group instead of a carboxamide group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its rigid bicyclic structure and the presence of both hydroxyl and carboxamide groups make it a versatile compound for various applications.
Eigenschaften
| 72948-84-6 | |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
4-hydroxybicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H2,10,11) |
InChI-Schlüssel |
BUVPLGJELHTJDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)


![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
